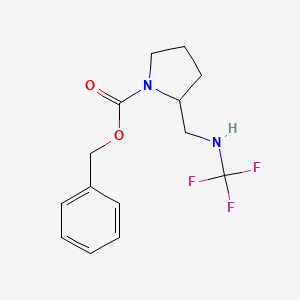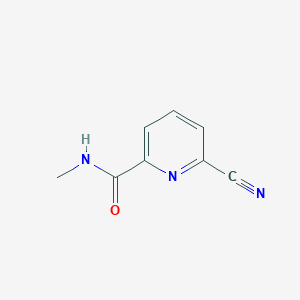
6-cyano-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyano-N-methylpyridine-2-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O. This compound is characterized by a cyano group (-CN) and a carboxamide group (-CONH2) attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-methylpyridine-2-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
6-cyano-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of N-methylpyridine-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-cyano-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-cyano-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-methylpyridine-2-carboxamide: Similar structure but lacks the cyano group.
6-methylpyridine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxamide group.
Uniqueness
6-cyano-N-methylpyridine-2-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-cyano-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,1H3,(H,10,12) |
InChI Key |
LWYGNKQBQWLYNW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



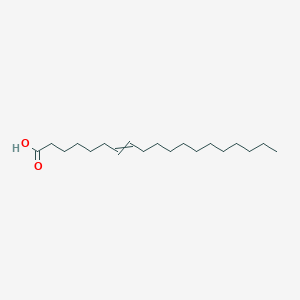


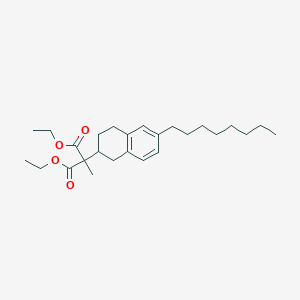
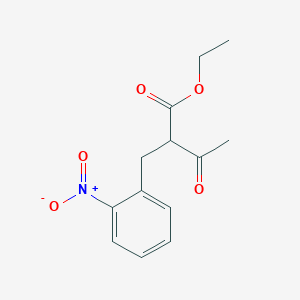
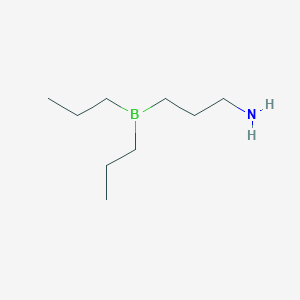
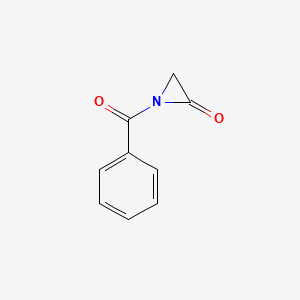
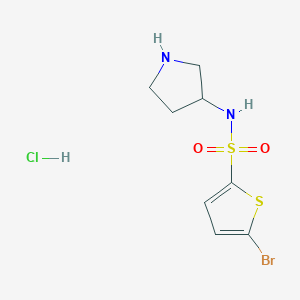


![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)

